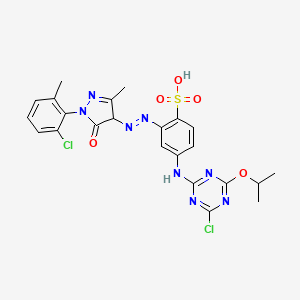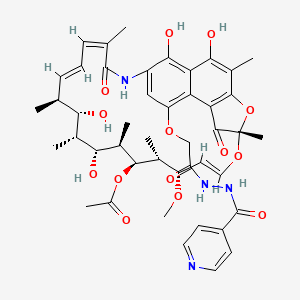
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties and are primarily used to treat mycobacterial infections, including tuberculosis. The compound is synthesized by modifying the structure of rifamycin B to enhance its antibacterial activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is synthesized through a series of chemical reactions starting from rifamycin B. The synthesis involves the introduction of a 2-(4-pyridylcarbonyl)hydrazide group to the rifamycin B molecule. This modification is typically achieved through the following steps:
Activation of Rifamycin B: Rifamycin B is first activated by reacting it with a suitable activating agent, such as diethylbarbituric acid.
Hydrazide Formation: The activated rifamycin B is then reacted with 4-pyridylcarbonyl hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of rifamycin B and its derivatives, including this compound, involves fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation conditions are optimized to maximize the yield of rifamycin B, which is then subjected to chemical modifications to produce the desired derivative .
Chemical Reactions Analysis
Types of Reactions
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups to the molecule, enhancing its antibacterial activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin B, each with unique antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide has several scientific research applications:
Mechanism of Action
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and leading to bacterial cell death . The compound binds to the beta subunit of the RNA polymerase enzyme, preventing the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: A widely used rifamycin derivative with potent antibacterial activity against mycobacteria.
Rifabutin: Another rifamycin derivative used to treat mycobacterial infections, particularly in patients with HIV.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
Uniqueness
Rifamycin B, 2-(4-pyridylcarbonyl)hydrazide is unique due to its specific structural modification, which enhances its antibacterial activity and pharmacokinetic properties compared to other rifamycin derivatives . This modification allows for better penetration into bacterial cells and improved efficacy against drug-resistant strains .
Properties
CAS No. |
106480-47-1 |
|---|---|
Molecular Formula |
C45H54N4O14 |
Molecular Weight |
874.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-[2-(pyridine-4-carbonyl)hydrazinyl]ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H54N4O14/c1-21-11-10-12-22(2)43(57)47-29-19-31(60-20-32(51)48-49-44(58)28-13-16-46-17-14-28)33-34(39(29)55)38(54)26(6)41-35(33)42(56)45(8,63-41)61-18-15-30(59-9)23(3)40(62-27(7)50)25(5)37(53)24(4)36(21)52/h10-19,21,23-25,30,36-37,40,52-55H,20H2,1-9H3,(H,47,57)(H,48,51)(H,49,58)/b11-10+,18-15+,22-12-/t21-,23+,24+,25+,30-,36-,37+,40+,45-/m0/s1 |
InChI Key |
OVBXLKIHYZMRFE-XDJIUYAWSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC(=O)C5=CC=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



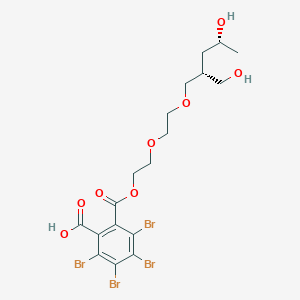
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
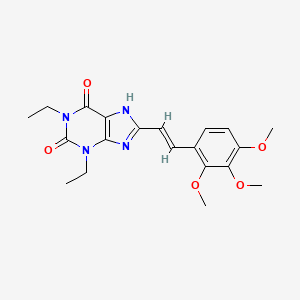
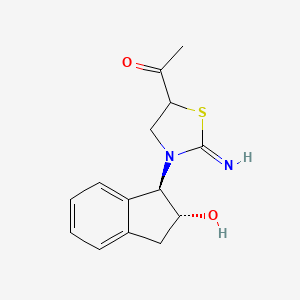
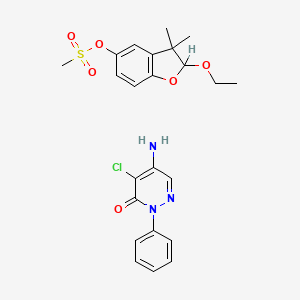
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
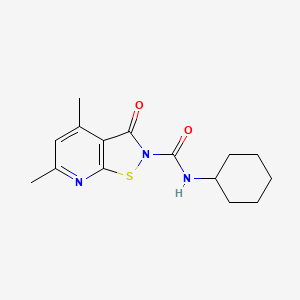
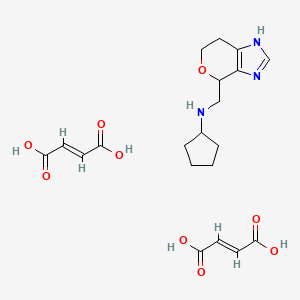

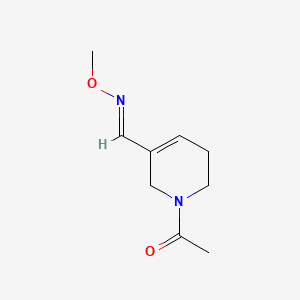
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
